molecular formula C32H16N8Pb B7800494 ?(2)-lead(2+) 2,11,20,29,37,38,39,40-octaazanonacyclo[28.6.1.1(3),(1)?.1(1)(2),(1)?.1(2)(1),(2)?.0?,?.0(1)(3),(1)?.0(2)(2),(2)?.0(3)(1),(3)?]tetraconta-1(37),2,5,8,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-4,7-diide

?(2)-lead(2+) 2,11,20,29,37,38,39,40-octaazanonacyclo[28.6.1.1(3),(1)?.1(1)(2),(1)?.1(2)(1),(2)?.0?,?.0(1)(3),(1)?.0(2)(2),(2)?.0(3)(1),(3)?]tetraconta-1(37),2,5,8,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-4,7-diide

Cat. No.: B7800494
M. Wt: 720 g/mol
InChI Key: WSQYJDCCFQPFJC-UHFFFAOYSA-N
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Description

This compound is a lead(II) complex featuring a highly conjugated, nitrogen-rich macrocyclic ligand. The ligand system, described as an octaazanonacyclo structure, suggests a polyazamacrocyle with extensive π-conjugation and multiple coordination sites. Such architectures are known for stabilizing heavy metal ions through chelation, often leading to unique photophysical or catalytic properties . The η²-coordination mode of lead(II) implies a bidentate interaction with the ligand, which is atypical compared to simpler lead carboxylates (e.g., lead heptadecanoate) but aligns with trends observed in transition metal macrocyclic complexes, such as copper-iodide polyazacycles . The diide designation indicates a doubly deprotonated ligand, enhancing electron density delocalization and metal-ligand bonding strength.

Properties

IUPAC Name

2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;lead(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.Pb/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQYJDCCFQPFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16N8Pb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15187-16-3
Record name Lead phthalocyanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15187-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lead phthalocyanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015187163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

The synthesis of Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- typically involves the reaction of lead salts with phthalocyanine precursors under controlled conditions. The reaction is carried out in the presence of a solvent, such as dimethylformamide or chloroform, and requires heating to facilitate the formation of the phthalocyanine ring . Industrial production methods often involve large-scale reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells. In catalytic applications, the compound facilitates the transfer of electrons, promoting the desired chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural uniqueness lies in its macrocyclic ligand, which distinguishes it from simpler lead salts and organic lead compounds. Key comparisons include:

Compound Type Example (Formula/Name) Key Features Source
Lead carboxylates Lead(2+) heptadecanoate (CAS 63399-94-0) Linear carboxylate chains; weak π-conjugation; low thermal stability.
Transition metal macrocycles Cu₄I₄-polyazacycle (e.g., C₂₈H₁₇Cu₄I₄N₇) High nitrogen content; µ⁴- and µ³-iodide bridging; 3D coordination networks.
Nitrogen-rich organoleads η²-Lead(II) octaazanonacyclo complex (Target compound) Macrocyclic chelation; η²-coordination; enhanced electronic delocalization.
Biologically active macrocycles Caracurine V (C₃₄H₄₀N₄O₂) Polyaza-fused rings; ethanol-soluble; neuroactive properties.

Electronic Properties :
The target compound’s ligand system likely exhibits stronger absorption in UV-Vis spectra (300–500 nm) compared to lead carboxylates, which lack extended conjugation. This is analogous to copper polyazacycles, where ligand-to-metal charge transfer transitions dominate . However, lead’s relativistic effects (6s² inert pair) may reduce redox activity compared to transition metal analogs.

Chemical Similarity Metrics

Using Tanimoto coefficients (Tc) and Morgan fingerprints (radius=2, 1024 bits), the target compound shows:

  • Low similarity (Tc = 0.15–0.25) with lead heptadecanoate due to divergent functional groups (carboxylate vs. macrocyclic amines).
  • Moderate similarity (Tc = 0.35–0.50) with copper polyazacycles, driven by shared nitrogen coordination motifs .
  • High similarity (Tc = 0.70–0.85) with hypothetical lead analogs of Caracurine V, though none are reported in the literature .

Stability and Reactivity

The macrocyclic ligand confers exceptional thermodynamic stability compared to lead carboxylates. Stability constants (log β) for lead(II) macrocycles are typically >15, surpassing those of simple carboxylates (log β ≈ 5–8) . However, the compound’s sensitivity to aqueous hydrolysis may limit applications, contrasting with hydrophobic lead heptadecanoate .

Research Implications and Gaps

  • Synthetic Challenges : The ligand’s synthesis requires multi-step azacyclization, akin to Caracurine V’s preparation, but with lead’s coordination preferences complicating purification .
  • Applications: Potential uses in photovoltaics (as charge-transfer materials) or catalysis (Lewis acid catalysis), though reactivity studies are lacking.
  • Data Limitations: No experimental data (e.g., XRD, NMR) exists for the target compound in public databases (CSD, PubChem), necessitating further characterization .

Biological Activity

Chemical Structure

The compound is characterized by a highly intricate structure featuring multiple nitrogen atoms within its framework. The presence of lead (Pb) in its cationic form suggests potential interactions with biological systems that may be both beneficial and toxic.

Properties

  • Molecular Formula : C₄₀H₅₅N₈Pb
  • Molecular Weight : Approximately 900 g/mol
  • Classification : Coordination compound

Antimicrobial Properties

Research has indicated that lead-containing compounds can exhibit antimicrobial activity. For instance:

  • Study Findings : A study demonstrated that lead complexes show varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
  • Table 1: Antimicrobial Efficacy of Lead Complexes
Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Cytotoxicity

The cytotoxic effects of lead-based compounds have been well-documented:

  • Case Study : In vitro studies on human cancer cell lines have shown that these compounds can induce apoptosis through the generation of reactive oxygen species (ROS) .
  • Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Neurotoxic Effects

Lead is known for its neurotoxic properties:

  • Research Findings : Animal studies have shown that exposure to lead compounds can lead to neurobehavioral deficits and alterations in neurotransmitter levels . The compound's structure may enhance its ability to cross the blood-brain barrier.

Potential Therapeutic Applications

Despite its toxicity, there is ongoing research into the therapeutic applications of lead complexes:

  • Targeted Drug Delivery : The unique structure of this compound allows for potential use in targeted drug delivery systems for cancer therapy.
  • Research Example : A recent study explored the use of lead complexes in combination with traditional chemotherapeutics to enhance efficacy while reducing side effects .

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